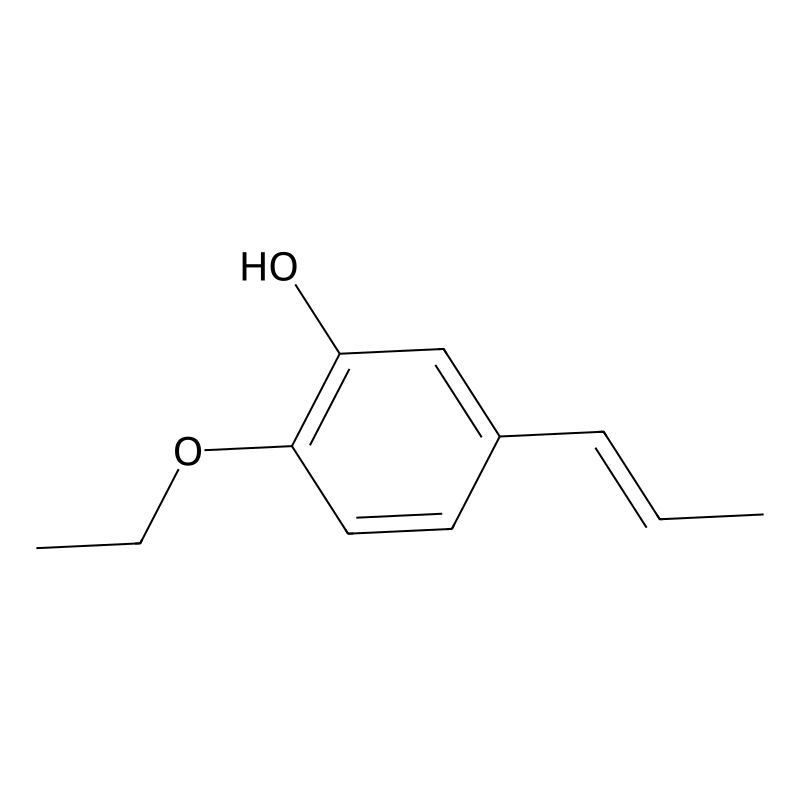Vanitrope

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Food Science Research
Flavor Analysis
Vanitrope is a key component in the analysis of vanilla flavorings. Researchers can use it as a reference standard to identify and quantify the presence of Vanitrope in food products (). This helps ensure the authenticity and quality of vanilla-flavored foods.
Flavor Interaction Studies
Scientists can utilize Vanitrope to study how different flavor compounds interact with each other. By adding controlled amounts of Vanitrope to food samples, researchers can investigate how it influences the overall taste profile and how it interacts with other flavors present ().
Biological Research
The limited research available suggests Vanitrope might possess some biological properties, but more investigation is needed.
- Antioxidant Activity: Some preliminary studies have explored the potential antioxidant properties of Vanitrope. However, further research is necessary to confirm its efficacy and understand the mechanisms behind its activity.
Vanitrope, scientifically known as propenyl guaethol, is a synthetic compound with the molecular formula and a molecular weight of approximately 178.23 g/mol. It is characterized by its intensely sweet, vanilla-like aroma, making it a popular choice in the culinary and cosmetic industries. Vanitrope serves as an effective substitute for natural vanillin, offering a similar scent profile while being more cost-effective for various applications .
- Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to various products depending on the conditions used.
- Reduction: Reduction reactions can modify the functional groups present in vanitrope, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Vanitrope can participate in substitution reactions where functional groups are replaced by others, often involving halogens or alkylating agents .
The synthesis of vanitrope typically involves eugenol as a starting material. The common method includes:
- Ethylation: Utilizing diethyl carbonate as an ethylating reagent.
- Demethylation: Following ethylation, further reactions may involve demethylation steps under controlled temperature and pressure conditions to ensure product purity.
Alternative synthetic routes have also been proposed, including alkylation of O-phenetidine, which may offer new pathways for producing this compound .
Vanitrope finds extensive use across various industries:
- Food Industry: Employed as a flavoring agent in products like cakes, ice creams, and beverages due to its sweet aroma.
- Cosmetics: Utilized for its pleasing scent in perfumes and personal care products.
- Pharmaceuticals: Investigated for potential therapeutic properties owing to its olfactory effects on mood and cognition .
Research into the interactions of vanitrope with biological systems is ongoing. Preliminary studies suggest that it may influence neurotransmitter activity related to smell perception and emotional responses. Further investigation is required to elucidate the full scope of its interactions within biological pathways and its potential therapeutic benefits .
Vanitrope shares structural similarities with several other vanilla-like compounds. Here are some comparisons highlighting its uniqueness:
| Compound | Molecular Formula | Aroma Profile | Unique Characteristics |
|---|---|---|---|
| Vanillin | Strong vanilla scent | Widely used natural flavoring; less intense than vanitrope | |
| Vanillyl Ethyl Ether | Subtle vanilla with smoky notes | Offers a different aromatic profile compared to vanitrope | |
| Isobutavan | Neutral sweet scent | Described as milky or creamy; lacks the intensity of vanitrope |
Vanitrope's unique combination of sweetness and intensity distinguishes it from these compounds, making it particularly valuable in applications requiring a robust vanilla flavor .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
Other CAS
Wikipedia
2-ethoxy-5-[(E)-prop-1-enyl]phenol
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
Food, beverage, and tobacco product manufacturing
Phenol, 2-ethoxy-5-(1-propen-1-yl)-: ACTIVE







